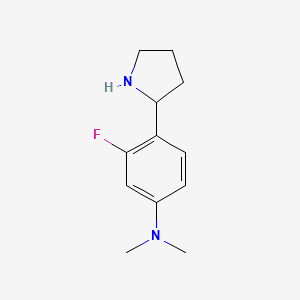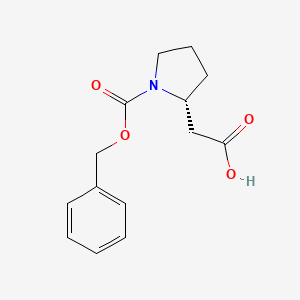
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction using benzyl chloroformate in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors for improved efficiency and scalability. The use of flow microreactors has been shown to enhance the sustainability and versatility of such processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid can be used in the production of fine chemicals and as an intermediate in the synthesis of various materials.
作用機序
The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to these targets, while the pyrrolidine ring and acetic acid moiety contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid: The enantiomer of the compound, which may exhibit different biological activities.
N-Benzyloxycarbonyl-L-proline: A related compound with a similar benzyloxycarbonyl group but different ring structure.
N-Benzyloxycarbonyl-L-lysine: Another compound featuring the benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration and combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for drug development further highlight its significance.
特性
CAS番号 |
61350-64-9 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 |
InChIキー |
VNCNCAUMHGXGGZ-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
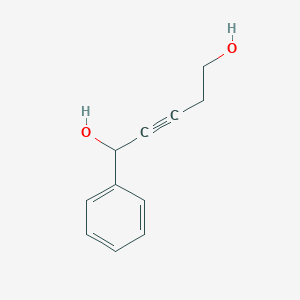


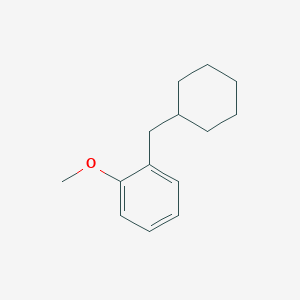
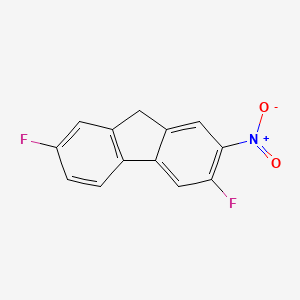
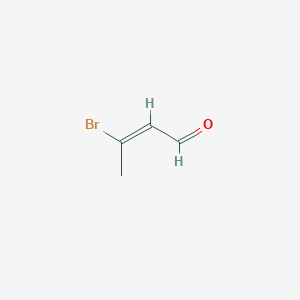
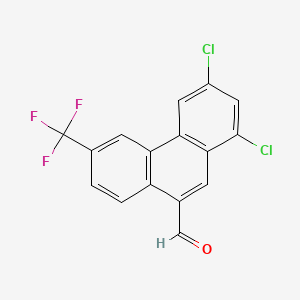

![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)


![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
